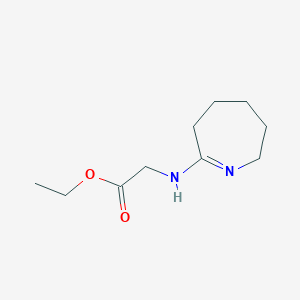

ethyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate

描述

属性

IUPAC Name |

ethyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-2-14-10(13)8-12-9-6-4-3-5-7-11-9/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADHSHPFRPLEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparative Analysis with Structurally Related Glycinate Esters

Structural and Functional Group Comparisons

The compound’s structural analogs differ in nitrogen heterocycle size, substituents, and ester groups. Key examples include:

Table 1: Structural Comparison

Key Observations:

- Heterocyclic vs. Aromatic Substituents : The azepine-containing derivatives (e.g., QY-8564 in ) exhibit enhanced conformational flexibility compared to rigid aromatic substituents (e.g., 4-chlorophenyl in ), influencing their reactivity in cyclization reactions.

- Ester Group Effects : Methyl esters (e.g., QY-8564) may offer improved solubility in polar solvents compared to ethyl esters, though stability under basic conditions could vary .

- Functionalization for Specific Applications : Boc-protected derivatives (e.g., ) are tailored for acid-sensitive peptide synthesis, whereas halogenated analogs (e.g., ) are optimized for electrophilic aromatic substitution.

This compound:

- Synthesized via condensation of ethyl N-[bis(methylthio)methylene]glycinate with ortho-amino esters under acetic acid catalysis .

- Alternative routes involve S-methylation of thioxopyrimidine intermediates .

准备方法

General Synthetic Strategy

The synthesis of ethyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate typically involves:

- Preparation or availability of the 3,4,5,6-tetrahydro-2H-azepine ring system or its derivatives.

- Coupling of this azepine moiety with glycine ethyl ester or its activated derivatives.

- Use of appropriate bases, solvents, and catalysts to facilitate the coupling reaction under mild conditions to achieve high yield and purity.

Key Preparation Method: Coupling of Azepine with Glycine Ethyl Ester

A reliable approach involves the nucleophilic substitution or alkylation of glycine ethyl ester hydrochloride with a suitable azepine derivative. The reaction is generally performed in an organic solvent such as acetonitrile or N,N-dimethylformamide (DMF) with a base and catalyst system.

Typical Reaction Conditions and Reagents:

| Parameter | Details |

|---|---|

| Azepine derivative | 7-methoxy-3,4,5,6-tetrahydro-2H-azepine or 3,4,5,6-tetrahydro-2H-azepin-7-yl intermediates |

| Glycine ethyl ester | Glycine ethyl ester hydrochloride |

| Solvent | Acetonitrile, DMF |

| Base | Potassium carbonate (anhydrous), triethylamine |

| Catalyst | Dimethylaminopyridine (DMAP) |

| Temperature | 20–40 °C |

| Reaction Time | Overnight to 24 hours |

| Atmosphere | Inert atmosphere (nitrogen) |

Example Protocol:

- A solution of glycine ethyl ester hydrochloride is added dropwise to a stirred solution of the azepine derivative in DMF or acetonitrile.

- Potassium carbonate or triethylamine is added as a base to neutralize the hydrochloride and promote nucleophilic substitution.

- Dimethylaminopyridine is used as a catalyst to enhance reaction rate and selectivity.

- The reaction mixture is stirred at ambient temperature or slightly elevated temperature (up to 40 °C) for 12–24 hours.

- After completion, the reaction mixture is worked up by filtration, extraction, and purification through chromatography to isolate the product.

This method provides high yields (up to 96%) and high purity of the target compound.

Specific Example: Synthesis Using Glycine Ethyl Ester Hydrochloride and Azepine

The following table summarizes a representative synthesis from literature:

Additional Notes on Reaction Mechanism and Optimization

- The coupling reaction proceeds via nucleophilic attack of the azepine nitrogen on the activated glycine ester intermediate.

- Use of molecular sieves and inert atmosphere prevents moisture interference and side reactions.

- Mild temperatures prevent decomposition or formation of impurities.

- The presence of DMAP as catalyst significantly improves reaction efficiency.

- The reaction avoids harsh reagents or extreme conditions, making it scalable and industrially feasible.

Summary Table of Preparation Conditions

| Aspect | Details |

|---|---|

| Starting Materials | 3,4,5,6-tetrahydro-2H-azepine derivatives, glycine ethyl ester hydrochloride |

| Solvents | DMF, acetonitrile |

| Bases | Potassium carbonate, triethylamine |

| Catalysts | Dimethylaminopyridine (DMAP) |

| Temperature Range | 20–40 °C |

| Reaction Time | 12–24 hours |

| Yield Range | 71–96% |

| Purification | Filtration, solvent evaporation, chromatographic purification |

| Atmosphere | Nitrogen or inert atmosphere |

| Key Advantages | Mild conditions, high yield, high purity, scalable |

Research Findings and Industrial Relevance

- The described preparation method aligns with green chemistry principles by avoiding toxic reagents and high temperatures.

- The high yield and purity reported (up to 96%) demonstrate the method’s efficiency and reproducibility.

- The process is adaptable for synthesizing related azepine derivatives and their glycine esters, useful in pharmaceutical intermediate synthesis.

- The methodology is supported by patent literature and peer-reviewed research, confirming its robustness.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate, and how can purity be validated?

- Methodology :

- Reductive alkylation : React 3,4,5,6-tetrahydro-2H-azepin-7-amine with ethyl glyoxylate in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions. This method is analogous to the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, which achieves near-quantitative yields .

- Protection strategies : Use diphenylmethylene groups to protect intermediates, as seen in ethyl N-(diphenylmethylene)glycinate synthesis, followed by deprotection .

- Purity validation : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as standardized for structurally similar glycinate esters .

Q. How can the structural and spectroscopic properties of this compound be characterized?

- Methodology :

- NMR/IR spectroscopy : Analyze H and C NMR to confirm the ester linkage, azepine ring protons, and glycinate backbone. IR can validate carbonyl (C=O) and amine (N-H) stretches .

- Mass spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHNO, theoretical MW: 212.25).

- Melting point : Compare observed values (e.g., 50–55°C) to literature data for analogs like ethyl N-(diphenylmethylene)glycinate .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodology :

- Temperature sensitivity : Store at –20°C in airtight containers to prevent degradation, as recommended for labile glycinate esters .

- Moisture control : Use desiccants or vacuum-sealed packaging, as moisture sensitivity is common in similar compounds (e.g., diphenylmethylene-protected glycinates) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodology :

- Factorial design : Apply a 2 factorial design to test variables (e.g., temperature, solvent polarity, reagent stoichiometry). For example, optimize reductive alkylation by varying NaBHCN concentration and reaction time .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-alkylated products) and adjust reaction quenching protocols .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodology :

- Molecular docking : Model the compound’s 3D structure (derived from XRD data of analogs like GSK4112) against GPCRs using software like AutoDock Vina. Focus on hydrogen bonding with the glycinate moiety and hydrophobic interactions with the azepine ring .

- MD simulations : Perform 100-ns simulations to assess binding stability and conformational changes in target receptors .

Q. How does the compound’s stability vary under physiological pH and temperature?

- Methodology :

- Accelerated stability testing : Incubate the compound in buffers (pH 2–9) at 37°C for 14 days. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolyzed glycine or azepine derivatives) .

- Kinetic analysis : Calculate half-life (t) using first-order degradation kinetics under simulated gastric/intestinal conditions .

Q. What strategies resolve contradictions in reported synthetic yields or purity data?

- Methodology :

- Interlaboratory validation : Reproduce synthesis protocols from independent studies (e.g., reductive alkylation vs. diphenylmethylene protection) and compare yields/purity using standardized analytical methods .

- Error source analysis : Investigate discrepancies in reagent quality (e.g., ethyl glyoxylate purity) or chromatographic techniques (GC vs. HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。